molecular formula C12H12N4O3 B2994322 6-hydroxy-N-(4,5,6,7-tetrahydrobenzo[c]isoxazol-3-yl)pyrimidine-4-carboxamide CAS No. 2034578-34-0

6-hydroxy-N-(4,5,6,7-tetrahydrobenzo[c]isoxazol-3-yl)pyrimidine-4-carboxamide

Cat. No.: B2994322
CAS No.: 2034578-34-0
M. Wt: 260.253
InChI Key: KALNSXUDVHRHDD-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of isoxazole derivatives, such as “6-hydroxy-N-(4,5,6,7-tetrahydrobenzo[c]isoxazol-3-yl)pyrimidine-4-carboxamide”, has been an interesting field of study for decades . Clausen et al. synthesized a series of lipophilic diaromatic derivatives of ®-4-amino-4,5,6,7-tetrahydrobenzo[d]isoxazol-3-ol and evaluated pharmacologically in vitro and in vivo for anticonvulsant activity .


Molecular Structure Analysis

Isoxazole, which is a part of the compound, is a five-membered heterocycle with one oxygen atom and one nitrogen atom at adjacent positions . The substitution of various groups on the isoxazole ring imparts different activity .


Chemical Reactions Analysis

The chemistry of isoxazoles has been an interesting field of study for decades because of their prominent potential as analgesic, anti-inflammatory, anticancer, antimicrobial, antiviral, anticonvulsant, antidepressant, and immunosuppressant .

Scientific Research Applications

Synthesis and Potential Applications

  • Heterocyclic Compound Synthesis : Research has shown the synthesis of various heterocyclic compounds derived from benzodifuran and benzothiophene structures. These compounds exhibit significant anti-inflammatory and analgesic activities, suggesting their potential for medical applications in pain management and inflammation control (Abu‐Hashem et al., 2020).

  • Antimicrobial Activity : Novel 3, 4-dihydro-benzo[2,3-d]pyrimidines have been synthesized and found effective against certain fungal and bacterial strains, indicating their potential as antimicrobial agents (Kidwai & Mishra, 2004).

  • Anti-inflammatory Predictions : A modified method for synthesizing 2-substituted 5,6,7,8-tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidine-4(3H)-one has been developed, with preliminary in silico prognosis suggesting promising anti-inflammatory activity for certain compounds (Chiriapkin et al., 2021).

  • Supramolecular Structures Formation : Studies on tetrafluoroterephthalic acid with aza compounds have highlighted the role of hydrogen bonds in forming supramolecular structures. This research could inform the design of novel materials with specific properties (Wang et al., 2014).

  • Antitumor and Antiviral Potential : Synthesis of pyrazolo[3,4-d]pyrimidine ribonucleosides revealed compounds with notable activity against measles virus and L1210 and P388 leukemia, suggesting a route for developing new antiviral and antitumor agents (Petrie et al., 1985).

  • Histone Deacetylase Inhibition for Alzheimer's : The development of 5-aroylindolyl-substituted hydroxamic acids as selective histone deacetylase 6 inhibitors has shown potential for ameliorating Alzheimer's disease phenotypes, offering a new approach to treatment (Lee et al., 2018).

Future Directions

The development of new synthetic strategies and designing of new isoxazole derivatives should be based on the most recent knowledge emerging from the latest research . This could provide a low-height flying bird’s eye view of isoxazole derivatives to the medicinal chemists for the development of clinically viable drugs using this information .

Properties

IUPAC Name

6-oxo-N-(4,5,6,7-tetrahydro-2,1-benzoxazol-3-yl)-1H-pyrimidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N4O3/c17-10-5-9(13-6-14-10)11(18)15-12-7-3-1-2-4-8(7)16-19-12/h5-6H,1-4H2,(H,15,18)(H,13,14,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KALNSXUDVHRHDD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=NOC(=C2C1)NC(=O)C3=CC(=O)NC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

260.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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